molecular formula C5H5Cl3N2O3S B13410118 2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate

2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate

Cat. No.: B13410118
M. Wt: 279.5 g/mol
InChI Key: HHDXULYMEZUPGG-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethoxysulfuryl imidazole is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a trichloroethoxy group attached to a sulfuryl imidazole core, making it a valuable intermediate in organic synthesis and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloroethoxysulfuryl imidazole typically involves the reaction of trichloroethanol with sulfuryl chloride, followed by the introduction of an imidazole ring. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), with the reaction being conducted at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of 2,2,2-trichloroethoxysulfuryl imidazole is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high-quality output .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloroethoxysulfuryl imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazoles, oxidized sulfuryl derivatives, and reduced trichloroethoxy compounds .

Scientific Research Applications

2,2,2-Trichloroethoxysulfuryl imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethoxysulfuryl imidazole involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can modify biomolecules, such as proteins and nucleic acids, through covalent bonding. The compound’s ability to form stable adducts with these biomolecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trichloroethoxysulfuryl imidazole is unique due to its combination of the trichloroethoxy group with the sulfuryl imidazole core. This unique structure imparts specific reactivity and stability, making it a versatile compound in various chemical and biochemical applications .

Properties

Molecular Formula

C5H5Cl3N2O3S

Molecular Weight

279.5 g/mol

IUPAC Name

2,2,2-trichloroethyl imidazole-1-sulfonate

InChI

InChI=1S/C5H5Cl3N2O3S/c6-5(7,8)3-13-14(11,12)10-2-1-9-4-10/h1-2,4H,3H2

InChI Key

HHDXULYMEZUPGG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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